molecular formula C7H7NO3 B1603064 5,6-Dihydro-4H-cyclopenta[d]isoxazole-3-carboxylic acid CAS No. 893638-34-1

5,6-Dihydro-4H-cyclopenta[d]isoxazole-3-carboxylic acid

Cat. No.: B1603064
CAS No.: 893638-34-1
M. Wt: 153.14 g/mol
InChI Key: DCFBJOQPEAXQKB-UHFFFAOYSA-N
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Description

5,6-Dihydro-4H-cyclopenta[d]isoxazole-3-carboxylic acid is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydro-4H-cyclopenta[d]isoxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the [2+3] cycloaddition reaction of nitrile oxides with olefins, which leads to the formation of isoxazole rings . This reaction is often carried out under mild conditions, using reagents such as hydroxylamine and aldehydes or ketones to generate the nitrile oxide in situ.

Industrial Production Methods

the general principles of heterocyclic synthesis, such as the use of continuous flow reactors and microwave-assisted synthesis, can be applied to scale up the production of this compound .

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydro-4H-cyclopenta[d]isoxazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce dihydro derivatives .

Scientific Research Applications

5,6-Dihydro-4H-cyclopenta[d]isoxazole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6-Dihydro-4H-cyclopenta[d]isoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dihydro-4H-cyclopenta[d]isoxazole-3-carboxylic acid is unique due to its specific ring structure and the presence of both oxygen and nitrogen atoms in the ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

5,6-dihydro-4H-cyclopenta[d][1,2]oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c9-7(10)6-4-2-1-3-5(4)11-8-6/h1-3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCFBJOQPEAXQKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)ON=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50629700
Record name 5,6-Dihydro-4H-cyclopenta[d][1,2]oxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893638-34-1
Record name 5,6-Dihydro-4H-cyclopenta[d][1,2]oxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5,6-Dihydro-4H-cyclopenta[d]isoxazole-3-carboxylic acid
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5,6-Dihydro-4H-cyclopenta[d]isoxazole-3-carboxylic acid
Reactant of Route 3
5,6-Dihydro-4H-cyclopenta[d]isoxazole-3-carboxylic acid
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5,6-Dihydro-4H-cyclopenta[d]isoxazole-3-carboxylic acid
Reactant of Route 5
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5,6-Dihydro-4H-cyclopenta[d]isoxazole-3-carboxylic acid
Reactant of Route 6
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5,6-Dihydro-4H-cyclopenta[d]isoxazole-3-carboxylic acid

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